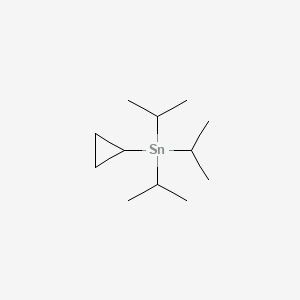
Cyclopropyltriisopropylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyltriisopropylstannane is an organotin compound with the molecular formula C_15H_32Sn. It is characterized by a cyclopropyl group attached to a triisopropylstannane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropyltriisopropylstannane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with triisopropylchlorostannane under anhydrous conditions. The reaction typically proceeds as follows:
Cyclopropylmagnesium bromide+Triisopropylchlorostannane→this compound+Magnesium bromide chloride
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyltriisopropylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into different organotin hydrides.
Substitution: It can participate in substitution reactions where the cyclopropyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce various cyclopropyl derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopropyltriisopropylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane rings.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in drug development, especially in designing molecules with unique structural features.
Industry: It is utilized in the production of specialized materials and as a catalyst in certain industrial processes .
Wirkmechanismus
The mechanism of action of cyclopropyltriisopropylstannane involves its interaction with various molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s reactivity and binding affinity. The triisopropylstannane moiety can participate in coordination chemistry, forming complexes with other molecules and facilitating catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropyltrimethylstannane
- Cyclopropyltriphenylstannane
- Cyclopropyltributylstannane
Uniqueness
Cyclopropyltriisopropylstannane is unique due to its specific combination of a cyclopropyl group and triisopropylstannane moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
35825-29-7 |
|---|---|
Molekularformel |
C12H26Sn |
Molekulargewicht |
289.04 g/mol |
IUPAC-Name |
cyclopropyl-tri(propan-2-yl)stannane |
InChI |
InChI=1S/C3H5.3C3H7.Sn/c1-2-3-1;3*1-3-2;/h1H,2-3H2;3*3H,1-2H3; |
InChI-Schlüssel |
DSVMHGVWZQNRQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Sn](C1CC1)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



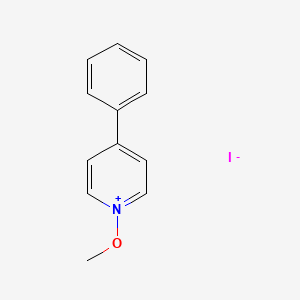

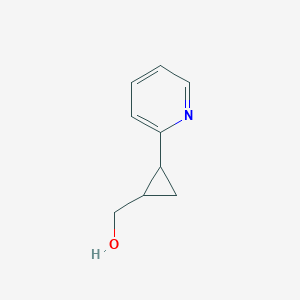
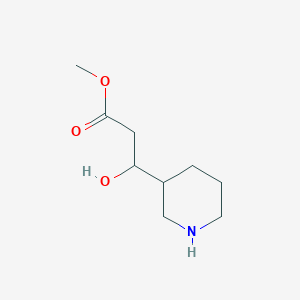
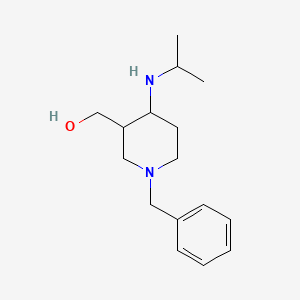
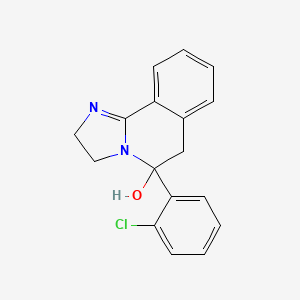
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
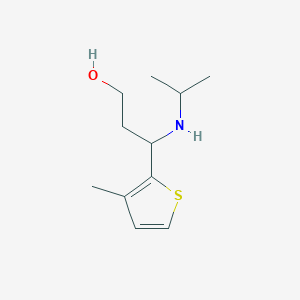
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)
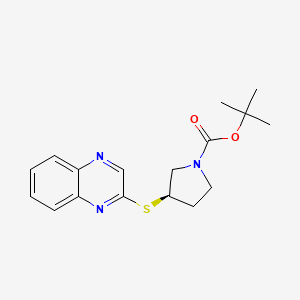

![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
